molecular formula C10H12N2O B11657029 (1Z)-N-hydroxy-2-(pyridin-2-yl)cyclopentanimine

(1Z)-N-hydroxy-2-(pyridin-2-yl)cyclopentanimine

Cat. No.: B11657029
M. Wt: 176.21 g/mol
InChI Key: YIBHBZRESNEYMH-BENRWUELSA-N
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Description

N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE is a chemical compound that features a pyridine ring attached to a cyclopentylidene moiety, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with cyclopentanone oxime under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired hydroxylamine compound .

Industrial Production Methods

Industrial production of N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .

Mechanism of Action

The mechanism by which N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(NZ)-N-(2-pyridin-2-ylcyclopentylidene)hydroxylamine

InChI

InChI=1S/C10H12N2O/c13-12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,13H,3-4,6H2/b12-10-

InChI Key

YIBHBZRESNEYMH-BENRWUELSA-N

Isomeric SMILES

C1CC(/C(=N\O)/C1)C2=CC=CC=N2

Canonical SMILES

C1CC(C(=NO)C1)C2=CC=CC=N2

Origin of Product

United States

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